

Application Notes and Protocols for the Statistical Analysis of Desmethylsertraline Experimental Data

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Compound of Interest

Compound Name: *Desmethylsertraline*

Cat. No.: *B1148675*

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These application notes provide a comprehensive overview of the experimental data analysis for **Desmethylsertraline**, the primary active metabolite of the antidepressant sertraline. This document includes a summary of quantitative data, detailed experimental protocols for its quantification, and visualizations of its metabolic and signaling pathways.

Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **Desmethylsertraline**, as well as the validation parameters for its analytical quantification.

Table 1: Pharmacokinetic Properties of Desmethylsertraline

Parameter	Value	Reference
Elimination Half-Life	62 - 104 hours[1]	[1]
56 - 120 hours[1][2]	[1][2]	
~65 hours[1]	[1]	
Plasma Concentration Relative to Sertraline	1 to 3 times higher than sertraline at steady state[1]	[1]
Time to Peak Plasma Concentration (T _{max})	8 - 10 hours following administration of sertraline[2] [3]	[2][3]
Plasma Protein Binding	~98%[1]	[1]
Apparent Volume of Distribution	~20 L/kg[1]	[1]
Relative Infant Dose (in breast milk)	0.4% to 2.2%[1]	[1]

Table 2: Pharmacodynamic Properties of Desmethylsertraline

Target	Activity	Potency Relative to Sertraline	Reference
Serotonin Transporter (SERT)	Weak inhibitor of serotonin reuptake [1] [4]	10- to 20-fold less potent [1][4]	[1][4]
Ki = 76 nM (DMS) vs. 3 nM (Sertraline) [5]	[5]		
Norepinephrine Transporter (NET)	Weak inhibitor [2][5]	[2][5]	
Ki = 420 nM [5]	[5]		
Dopamine Transporter (DAT)	Low affinity [1]	[1]	
Ki = 440 nM [5]	[5]		
5-HT ₂ Receptors	Negligible activity [1]	[1]	
Adrenergic Receptors (α ₁ , α ₂ , β)	Negligible activity [1]	[1]	
ABCB1 (P-glycoprotein)	Inhibitor [1]	[1]	

Table 3: Validation Parameters for LC-MS/MS Quantification of Desmethylsertraline in Human Plasma

Parameter	Value	Reference
Linear Dynamic Range	0.5 - 150 ng/mL[6]	[6]
2.50 - 320 ng/mL (Sertraline)	[7][8]	
10.0 - 1280 ng/mL (Desmethylsertraline)[7][8]	[7][8]	
Intra-batch and Inter-batch Precision (%CV)	≤ 10.4%[6]	[6]
2.2% - 12.2%[8]	[8]	
Accuracy	92.0% - 111.7%[8]	[8]
Mean Percentage Recovery	95.7%[8]	[8]
Process Efficiency	95.2%[8]	[8]

Table 4: Validation Parameters for GC/MS Quantification of Desmethylsertraline in Whole Blood

Parameter	Value	Reference
Limit of Detection (LOD)	0.30 µg/L[9][10]	[9][10]
Limit of Quantification (LOQ)	1.00 µg/L[9][10]	[9][10]
Linear Dynamic Range	1.00 - 500.0 µg/L[9][10]	[9][10]
Correlation Coefficient (R ²)	> 0.991[9][10]	[9][10]
Extraction Efficiency	84.9 (± 8.2)% to 107.7 (± 4.4)%[9][10]	[9][10]
Precision (%CV)	4.7% - 7.2%[9][10]	[9][10]
Accuracy	-6.33% to 2.88%[9][10]	[9][10]

Experimental Protocols

Protocol 1: Quantification of Desmethylsertraline in Human Plasma by LC-MS/MS

This protocol is based on a validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of sertraline and N-desmethylsertraline.[\[6\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 300 μ L of human plasma into a clean microcentrifuge tube.
- Add the internal standard (e.g., fluoxetine).
- Add methyl tert-butyl ether for extraction.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

- Column: Betasil C8 (100 mm x 2.1 mm, 5 μ m).[\[6\]](#)
- Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium formate).
- Flow Rate: 0.450 mL/min.[\[8\]](#)
- Run Time: 2.5 minutes.[\[6\]](#)

3. Mass Spectrometry Conditions

- Ionization Mode: Positive Ion Electrospray (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transitions:
 - **Desmethylsertraline**: m/z 292.1 → 159.0.[6]
 - Sertraline: m/z 306.2 → 159.0.[6]
 - Internal Standard (Fluoxetine): m/z 310.6 → 148.4.[6]

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a linear regression model to fit the calibration curve.
- Determine the concentration of **Desmethylsertraline** in the plasma samples from the calibration curve.

Protocol 2: Quantification of Desmethylsertraline in Whole Blood by GC/MS

This protocol describes a sensitive and specific gas chromatography-mass spectrometry (GC/MS) method for the determination of sertraline and desmethyl-sertraline in whole blood.[9] [10]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

- Condition a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
- Load the whole blood sample, to which an internal standard (e.g., protriptyline) has been added, onto the SPE cartridge.
- Wash the cartridge to remove interferences.

- Elute the analytes with an appropriate solvent.
- Evaporate the eluate to dryness.
- Derivatize the residue with heptafluorobutyric anhydride (HFBA) to improve chromatographic properties.^{[9][10]}
- Reconstitute the derivatized sample in a suitable solvent for GC/MS analysis.

2. GC/MS Conditions

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Optimize the oven temperature gradient to achieve good separation of the analytes.
- Mass Spectrometer: Operated in Electron Ionization (EI) mode.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard.

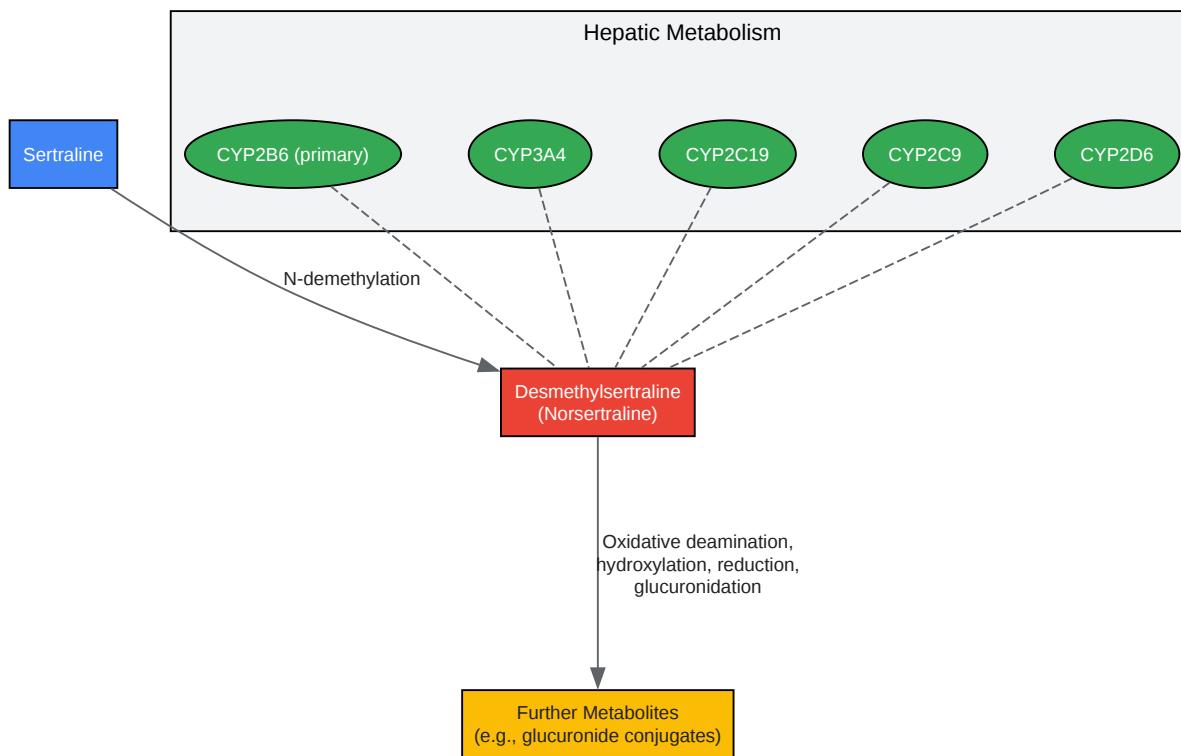
3. Data Analysis

- Generate a calibration curve using the peak area ratios of the derivatized **Desmethylsertraline** to the derivatized internal standard.
- Quantify **Desmethylsertraline** in the blood samples by interpolating their peak area ratios on the calibration curve.

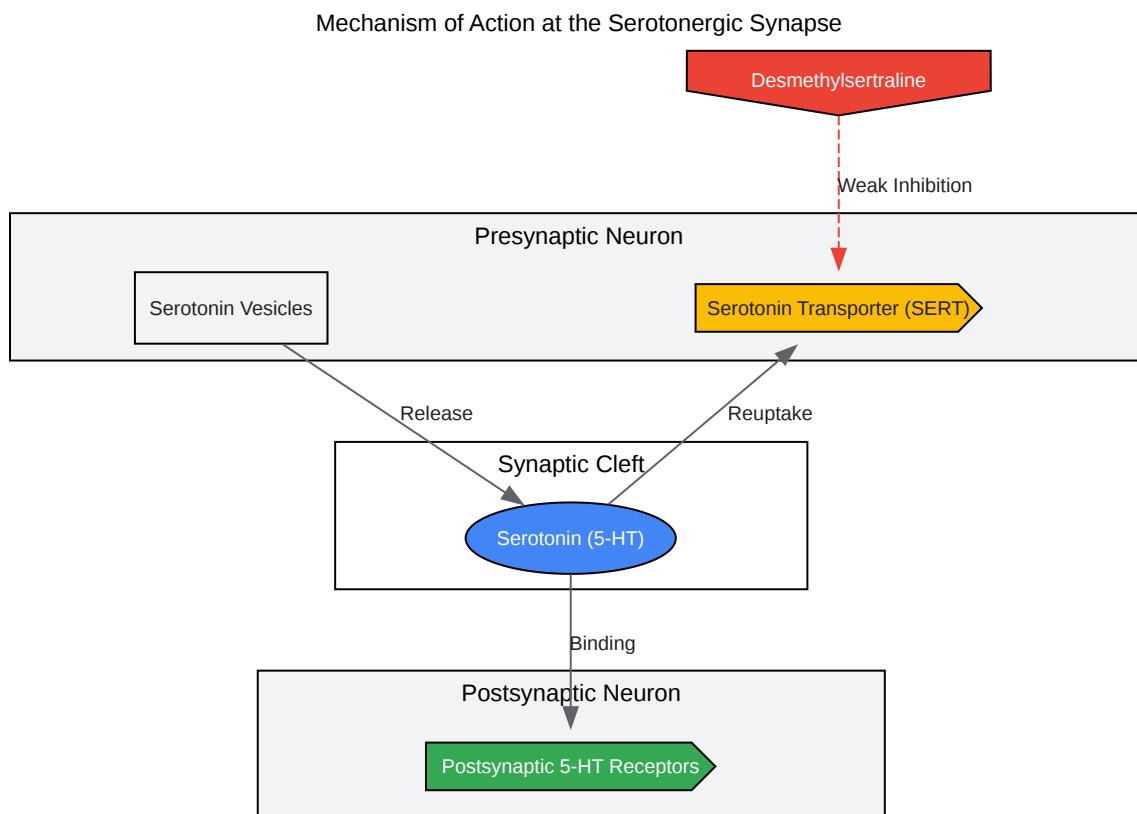
Mandatory Visualization Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of Sertraline to **Desmethylsertraline** and the proposed mechanism of action related to serotonin reuptake inhibition.

Metabolic Pathway of Sertraline to Desmethylsertraline

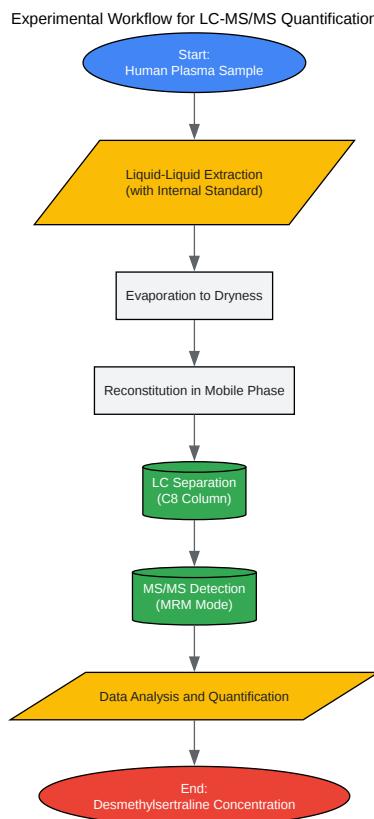
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Caption: Metabolic conversion of Sertraline to **Desmethylsertraline**.



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Caption: **Desmethylsertraline**'s weak inhibition of serotonin reuptake.



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Caption: Workflow for **Desmethylsertraline** quantification by LC-MS/MS.

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